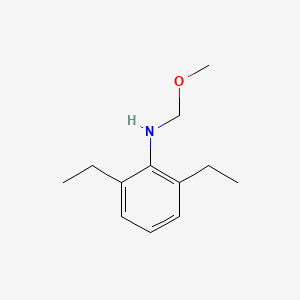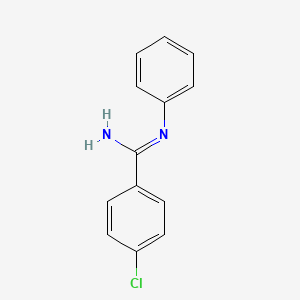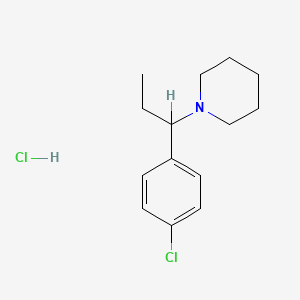![molecular formula C10H21O4Sb B14674872 [Acetyloxy(triethyl)-lambda5-stibanyl] acetate CAS No. 40087-49-8](/img/structure/B14674872.png)
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate: is an organoantimony compound characterized by the presence of an antimony atom bonded to three ethyl groups and two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate typically involves the reaction of triethylantimony with acetic anhydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
(C2H5)3Sb+2(CH3CO)2O→(C2H5)3Sb(OCOCH3)2+2CH3COOH
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate can undergo oxidation reactions, leading to the formation of antimony(V) compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony compounds.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed:
Oxidation: Antimony(V) oxides and other higher oxidation state compounds.
Reduction: Triethylantimony and other lower oxidation state compounds.
Substitution: Compounds with different ligands replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: Research is ongoing to explore the antimicrobial properties of organoantimony compounds, including this compound.
Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases caused by resistant microorganisms.
Industry:
Polymer Additives: this compound is used as an additive in the production of polymers to enhance their properties.
Coatings: The compound is explored for use in coatings to provide antimicrobial and protective properties.
Wirkmechanismus
The mechanism of action of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with essential cellular processes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Triethylantimony: A related compound with similar chemical properties but lacking the acetate groups.
Antimony(V) acetate: Another organoantimony compound with different ligands and oxidation state.
Uniqueness:
Chemical Structure: The presence of both triethyl and acetate groups in [Acetyloxy(triethyl)-lambda5-stibanyl] acetate gives it unique reactivity and properties compared to other organoantimony compounds.
Applications: Its potential use in diverse fields such as catalysis, materials science, and medicine highlights its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
40087-49-8 |
|---|---|
Molekularformel |
C10H21O4Sb |
Molekulargewicht |
327.03 g/mol |
IUPAC-Name |
[acetyloxy(triethyl)-λ5-stibanyl] acetate |
InChI |
InChI=1S/2C2H4O2.3C2H5.Sb/c2*1-2(3)4;3*1-2;/h2*1H3,(H,3,4);3*1H2,2H3;/q;;;;;+2/p-2 |
InChI-Schlüssel |
LIUXNIXGDVIMFS-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sb](CC)(CC)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


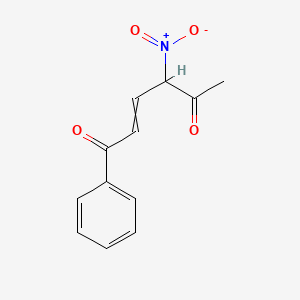
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
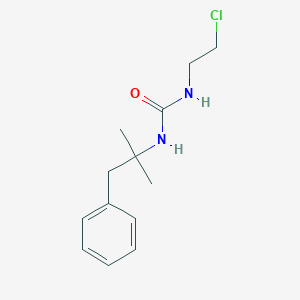

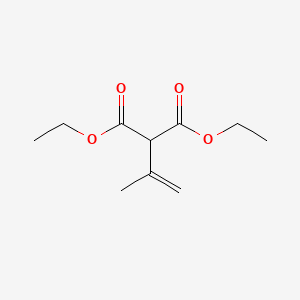
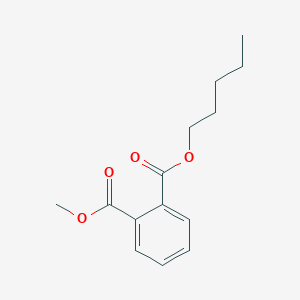
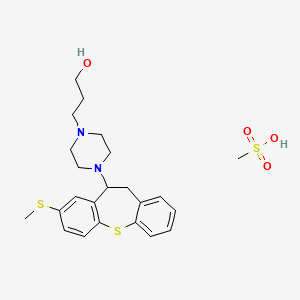

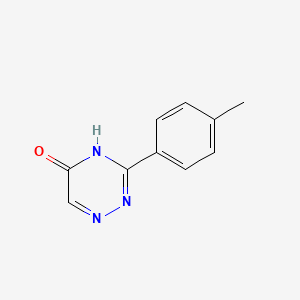
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
